molecular formula C13H9F3N2O2 B6392149 2-Amino-5-(3-(trifluoromethyl)phenyl)nicotinic acid CAS No. 1261478-05-0

2-Amino-5-(3-(trifluoromethyl)phenyl)nicotinic acid

Cat. No.: B6392149
CAS No.: 1261478-05-0
M. Wt: 282.22 g/mol
InChI Key: SHTLAAVPQNOGRW-UHFFFAOYSA-N
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Description

2-Amino-5-(3-(trifluoromethyl)phenyl)nicotinic acid ( 1261478-05-0) is a nicotinic acid derivative supplied as a solid for research purposes . This compound features a molecular formula of C13H9F3N2O2 and a molecular weight of 282.22 g/mol . Compounds based on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold have been identified as promising starting points for drug discovery, particularly as inhibitors of the HIV-1 Reverse Transcriptase (RT)-associated ribonuclease H (RNase H) function . Research indicates that such derivatives can act as allosteric dual-site inhibitors, simultaneously blocking both the RNase H and RNA-dependent DNA polymerase (RDDP) functions of HIV-1 RT, a mechanism that may help in overcoming drug-resistant viral variants . This makes it a valuable chemical tool for investigating new antiviral strategies and for the development of novel antiretroviral agents. The product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)9-3-1-2-7(4-9)8-5-10(12(19)20)11(17)18-6-8/h1-6H,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTLAAVPQNOGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687973
Record name 2-Amino-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261478-05-0
Record name 2-Amino-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 2-Aminonicotinic Acid

The synthesis begins with 2-aminonicotinic acid, where the amino group at position 2 and carboxylic acid at position 3 direct electrophilic substitution. Bromination at position 5 is achieved using N-bromosuccinimide (NBS) under controlled conditions:

Conditions :

  • Solvent : Methyl isobutyl ketone (MIBK) or dichloroethane.

  • Temperature : -5°C to 0°C to minimize side reactions.

  • Stoichiometry : 1.1–1.3 equivalents of NBS relative to 2-aminonicotinic acid.

Outcome :

  • Yield : 85–90% (theoretical).

  • Regioselectivity : The carboxylic acid’s meta-directing effect favors bromination at position 5, while the amino group’s ortho/para influence is mitigated by low-temperature conditions.

Protection-Deprotection Strategies

To enhance regioselectivity, temporary protection of the amino group (e.g., as an acetyl or tert-butoxycarbonyl derivative) may be employed. Deprotection post-bromination restores the free amino group without affecting the bromine substituent.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Coupling with 3-(Trifluoromethyl)Phenylboronic Acid

The 5-bromo intermediate undergoes cross-coupling with 3-(trifluoromethyl)phenylboronic acid under palladium catalysis:

Conditions :

  • Catalyst : PdCl₂(dppf) (0.01–0.03 equiv).

  • Base : Potassium acetate (1.5 equiv).

  • Solvent : Dioxane or dimethyl sulfoxide (DMSO).

  • Temperature : 80–100°C.

Reaction Equation :

2-Amino-5-bromonicotinic acid+3-(Trifluoromethyl)phenylboronic acidPdCl2(dppf),BaseTarget Product\text{2-Amino-5-bromonicotinic acid} + \text{3-(Trifluoromethyl)phenylboronic acid} \xrightarrow{\text{PdCl}_2(\text{dppf}), \text{Base}} \text{Target Product}

Outcome :

  • Yield : 70–76% (based on analogous couplings in patent examples).

  • Purity : >99.5% after recrystallization.

Oxidation and Final Functionalization

Carboxylic Acid Formation

If the coupling step employs a methyl ester (to protect the carboxylic acid during reaction conditions), hydrolysis under acidic or basic conditions yields the free acid:

Conditions :

  • Acidic Hydrolysis : 6M HCl, reflux.

  • Basic Hydrolysis : NaOH (2M), followed by acidification.

Yield : 95–98%.

Alternative Routes and Comparative Analysis

Hantzsch Pyridine Synthesis

A four-component Hantzsch reaction could theoretically assemble the pyridine ring with pre-installed substituents. However, this method faces challenges in regioselectivity and functional group tolerance, making it less viable for large-scale production.

Direct Trifluoromethylation

While the first patent describes trifluoromethylation via CF₃BF₃K coupling, this approach is unsuitable for introducing a 3-(trifluoromethyl)phenyl group. Instead, the Suzuki-Miyaura method remains the gold standard for aryl group incorporation.

Optimization Challenges and Solutions

Solvent Selection

  • Coupling Step : Dioxane and DMSO enhance catalyst activity but may complicate purification. Ethanol/water mixtures facilitate recrystallization.

  • Bromination Step : MIBK minimizes side reactions compared to polar aprotic solvents.

Catalyst Loading

Reducing PdCl₂(dppf) to 0.01 equiv lowers costs without significantly impacting yield.

Scalability and Industrial Applicability

The described route is scalable, with patent examples demonstrating multi-gram synthesis (10–15 g batches). Key considerations include:

  • Cost Efficiency : NBS and PdCl₂(dppf) are commercially available at scale.

  • Purification : Recrystallization in ethanol/heptane mixtures ensures high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(3-(trifluoromethyl)phenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Research Applications

Synthesis Building Block
This compound serves as a key building block in the synthesis of fluorinated organic molecules. The trifluoromethyl group enhances the compound's reactivity and stability, making it valuable for creating more complex chemical structures.

Reactions and Mechanisms
The compound can undergo various chemical reactions:

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : The carboxylic acid group can be reduced to an alcohol.
  • Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.
Reaction TypeCommon ReagentsProducts Formed
OxidationKMnO4, H2O2Nitro derivatives
ReductionLiAlH4, NaBH4Alcohol derivatives
SubstitutionAmines, thiolsSubstituted derivatives

Biological Applications

Biochemical Probes
Due to its unique structural features, 2-Amino-5-(3-(trifluoromethyl)phenyl)nicotinic acid is investigated as a biochemical probe. It interacts with specific molecular targets, potentially modulating enzyme or receptor activity.

Therapeutic Potential
Research indicates potential therapeutic properties, including:

  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models.
  • Anticancer Activity : Studies suggest it may inhibit tumor growth by targeting angiogenesis pathways.

Medicinal Applications

VEGF-Receptor Inhibition
The compound has been explored for its ability to inhibit vascular endothelial growth factor (VEGF) receptor activity. This inhibition is crucial in treating diseases associated with deregulated angiogenesis, such as:

  • Diabetic retinopathy
  • Age-related macular degeneration
  • Various cancers (solid and liquid tumors)

Case studies have demonstrated its efficacy in animal models, showcasing significant reductions in tumor growth when treated with this compound.

Industrial Applications

Advanced Materials Development
In industrial settings, this compound is utilized in developing advanced materials and agrochemicals. Its unique properties allow for enhanced performance in applications such as:

  • Pesticides: Effective against key weed species.
  • Specialty chemicals: Used in the synthesis of high-performance polymers.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-(trifluoromethyl)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Substituent at Position 5 Molecular Weight Key Features Reference
2-Amino-5-(3-(trifluoromethyl)phenyl)nicotinic acid C₁₃H₁₀F₃N₂O₂ (inferred) 3-(trifluoromethyl)phenyl ~297.23 (calc.) High lipophilicity; strong electron-withdrawing group
2-Amino-5-(2-fluorophenyl)nicotinic acid C₁₂H₉FN₂O₂ 2-fluorophenyl 232.21 (calc.) Ortho-F substituent; moderate steric hindrance
2-Amino-5-(3-fluorophenyl)nicotinic acid C₁₂H₉FN₂O₂ 3-fluorophenyl 232.21 (calc.) Meta-F substituent; less electron-withdrawing than -CF₃
5-Hydroxyflunixin C₁₄H₁₁F₃N₂O₃ 2-methyl-3-(trifluoromethyl)anilino 312.25 Hydroxy and methyl groups; modified pharmacokinetics
3-Amino-3-(4-fluorophenyl)propionic acid C₉H₈FNO₂ 4-fluorophenyl 183.18 Propionic acid backbone; higher melting point (224–228°C)

Physical and Chemical Properties

  • Lipophilicity: The trifluoromethyl group in the target compound enhances lipophilicity compared to fluorophenyl analogs (e.g., 2-Amino-5-(3-fluorophenyl)nicotinic acid), which may improve membrane permeability in biological systems .
  • Melting Points: Propionic acid derivatives (e.g., 3-Amino-3-(4-fluorophenyl)propionic acid) exhibit higher melting points (224–228°C) than pyridine-based compounds, likely due to stronger intermolecular hydrogen bonding .
  • Synthetic Accessibility : Introducing the trifluoromethyl group requires specialized reagents (e.g., CF₃Cu or CF₃I), making the target compound more synthetically challenging than fluorine-substituted analogs .

Electronic Effects

The -CF₃ group is a stronger electron-withdrawing group than -F, which polarizes the phenyl ring and alters the electron density of the pyridine backbone. This could enhance binding to targets like enzymes or receptors compared to fluorophenyl analogs .

Biological Activity

2-Amino-5-(3-(trifluoromethyl)phenyl)nicotinic acid, with the CAS number 1261478-05-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure features a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). Studies indicate that this compound exhibits high affinity for the α4β2-nAChR subtype while showing lower affinity for other subtypes such as α3β4 and α7. This selectivity may be beneficial in developing therapeutics aimed at modulating cholinergic signaling pathways linked to various neurological conditions .

Pharmacological Properties

  • Nicotinic Receptor Antagonism : The compound acts as an antagonist at nAChRs, which has implications for pain management and addiction therapies. It has been shown to block nicotine-induced antinociception in animal models, suggesting potential use in treating nicotine dependence .
  • Inhibition of Cholinesterases : Although not primarily designed as a cholinesterase inhibitor, derivatives of nicotinic acids have demonstrated varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for regulating neurotransmitter levels in the synaptic cleft .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

  • Study on nAChR Selectivity : A study reported that compounds structurally similar to this compound showed significant antagonistic effects on nAChRs, particularly α4β2, with implications for treating conditions like chronic pain and addiction .
  • In Vivo Efficacy : In animal models, certain analogs demonstrated effective antagonism of nicotine's effects on pain perception, indicating their potential utility in pharmacotherapy for smokers seeking to quit .

Data Table of Biological Activities

Compound Target Receptor Affinity (Ki) Effect
This compoundα4β2-nAChRHighAntagonist
Analog 1 (e.g., 5g)α4β2-nAChRHigherSelective antagonist
Analog 2 (e.g., 5a)α3β4-nAChRLowerModerate antagonist
RivastigmineAChEIC50 = 501 µMInhibitor

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2-Amino-5-(3-(trifluoromethyl)phenyl)nicotinic acid, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution, leveraging trifluoromethylphenyl intermediates. Purity validation requires a combination of High-Performance Liquid Chromatography (HPLC) (>95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C NMR) to confirm structural integrity. X-ray crystallography may resolve ambiguities in stereochemistry .

Q. Which solvents are optimal for solubility and stability during experimental handling?

  • Methodological Answer : Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are effective due to their ability to dissolve aromatic carboxylic acids. Stability tests under varying pH (4–9) and temperatures (4°C–25°C) should precede long-term storage. Avoid aqueous buffers with high ionic strength to prevent precipitation .

Q. How can researchers confirm the presence of the trifluoromethyl group spectroscopically?

  • Methodological Answer : Fourier-Transform Infrared Spectroscopy (FT-IR) between 1100–1250 cm1^{-1} detects C-F stretching vibrations. 19^{19}F NMR is critical for quantifying trifluoromethyl environments (δ ≈ -60 to -70 ppm). Mass spectrometry (HRMS) should align with the molecular ion peak at m/z 206.12 (C7_7H5_5F3_3N2_2O2_2) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity in catalysis?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilic aromatic substitution reactivity. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map charge distribution and frontier molecular orbitals. Comparative studies with non-fluorinated analogs via cyclic voltammetry reveal redox potential shifts of ~0.3–0.5 V .

Q. What strategies resolve contradictions in reported melting points or spectral data?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) distinguish polymorphs. Recrystallization in ethanol/water mixtures (7:3 v/v) ensures a single crystalline phase. Cross-validate spectral data with CAS registry standards .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for material science applications?

  • Methodological Answer : The pyridine and carboxylic acid moieties act as bifunctional ligands. Solvothermal synthesis (e.g., 120°C in DMF) with Zn(II) or Cu(II) salts produces MOFs with pore sizes >5 Å. Brunauer-Emmett-Teller (BET) analysis quantifies surface area, while PXRD confirms crystallinity. Reference analogous MOFs using 5-(3',5'-dicarboxylphenyl)nicotinic acid as a template .

Q. What in vitro assays are suitable for evaluating biological activity against enzyme targets?

  • Methodological Answer : Fluorescence-based assays (e.g., tryptophan quenching) screen for kinase or protease inhibition. IC50_{50} values should be cross-checked with ATP-competitive controls. For cellular studies, use HEK293 or HeLa cells with LC50_{50} determination via MTT assays. Include fluorinated β-amino acid analogs as positive controls .

Q. What computational approaches predict binding affinity to protein targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled protein structures identifies binding pockets. Molecular Dynamics (MD) simulations (100 ns, AMBER force field) assess stability of ligand-protein complexes. Free-energy perturbation (FEP) calculations quantify contributions of the trifluoromethyl group to binding ΔG .

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